molecular formula C20H11ClN2OS B2698267 N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide CAS No. 536730-13-9

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide

Cat. No.: B2698267
CAS No.: 536730-13-9
M. Wt: 362.83
InChI Key: MXGDTRGSVGAKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core linked to a 4-chlorobenzamide group via an amide bond.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGDTRGSVGAKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of acenaphthoquinone, which is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring is known to participate in various biochemical pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

  • N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i) : This analog replaces the acenaphthothiazole group with a benzyl-hydroxyphenyl substituent. The 4-chlorobenzamide moiety is retained, but the hydroxyl and benzyl groups may enhance solubility or hydrogen-bonding interactions. Melting point: 191.6–192.8°C .
  • N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide: Features a carbamothioyl group with dimethoxybenzyl substituents.

Heterocyclic Core Modifications

  • Acenaphtho[1,2-b]quinoxaline: Replaces the thiazole ring with a quinoxaline, increasing aromaticity and planarity. This structural shift could reduce reactivity toward electrophilic agents compared to sulfur-containing thiazoles .
  • 1,4-Benzodioxine-based thiadiazole derivatives : Substitutes the acenaphthene backbone with a benzodioxine system. The oxygen-rich dioxane ring may improve metabolic stability but reduce π-π stacking capacity .

Table 1: Key Properties of Structural Analogs

Compound Core Structure Melting Point (°C) Key Functional Groups
N-(Acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide Acenaphthene-thiazole Not reported Amide, thiazole, chloro
7i Benzyl-hydroxyphenyl 191.6–192.8 Hydroxyl, benzyl, chloro
Acenaphtho[1,2-b]quinoxaline Acenaphthene-quinoxaline Not reported Quinoxaline, aromatic
Pt(II)/Pd(II) complexes Carbamothioyl-benzamide Not reported Thioamide, dimethoxybenzyl
  • Synthetic Methods: Compound 7i was synthesized via a route involving amide coupling (62% yield) .

Antimicrobial Activity

  • Pt(II)/Pd(II) Complexes : Demonstrated moderate antibacterial activity against E. coli and S. aureus (MIC: 16–32 µg/mL) and antifungal activity against C. albicans (MIC: 8–16 µg/mL). The 4-chlorobenzamide moiety may contribute to membrane disruption .

Reactivity and Stability

  • Acenaphtho[1,2-b]quinoxaline: Lacks sulfur, reducing susceptibility to oxidation compared to thiazole-containing analogs. However, its planar structure may enhance intercalation with DNA or proteins .
  • Thiadiazole Derivatives : The sulfur-nitrogen framework in thiadiazoles often confers redox activity, which could differ from the thiazole’s electrophilic character .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with an acenaphthene moiety and a 4-chlorobenzamide group. Its molecular formula is C20H11ClN2OSC_{20}H_{11}ClN_2OS, and it possesses unique structural characteristics that may influence its reactivity and biological effects.

PropertyValue
Molecular FormulaC20H11ClN2OS
IUPAC NameN-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-chlorobenzamide
Molecular Weight364.83 g/mol
Melting PointNot specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Acenaphthoquinone : Starting material for the thiazole formation.
  • Formation of Thiazole Ring : Reaction with thiosemicarbazide.
  • Acylation : The thiazole derivative is acylated with 4-chlorobenzoyl chloride under basic conditions to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving apoptosis-related proteins.

While the precise mechanism of action remains to be fully elucidated, it is believed that this compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The thiazole ring is known to participate in various biochemical interactions, potentially influencing cellular processes related to growth and survival.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : Showed promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
  • Anticancer Research :
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Findings : Induced apoptosis in breast cancer cells, with IC50 values indicating significant potency compared to control treatments.

Comparison with Similar Compounds

To understand its unique properties, comparison with structurally similar compounds is essential:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamideModerate antimicrobialPhenoxy group enhances solubility
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamideStrong anticancerDichloro substitution increases potency
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamideLimited activityCyclopropane ring alters steric properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.